2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide
Overview
Description
2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoroacetamide, hydroxyimino, nitroso, and triazolobenzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolobenzotriazole core, followed by the introduction of the trifluoroacetamide and other functional groups through various chemical reactions. Common reagents used in these reactions include trifluoroacetic anhydride, hydroxylamine, and nitrosating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso and hydroxyimino groups can be reduced to amines.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group yields nitro compounds, while reduction of the hydroxyimino group produces amines.
Scientific Research Applications
2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or stabilization of materials in industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N,N-dimethylacetamide: A simpler trifluoroacetamide derivative used as a solvent and reagent in organic synthesis.
2,2,2-trifluoro-N-(trimethylsilyl)acetamide: Used as a derivatizing agent in gas chromatography.
2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Another trifluoroacetamide derivative with applications in organic synthesis.
Uniqueness
2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological and chemical systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N10O4/c11-9(12,13)7(27)21-25-17-1-2(18-25)6(24-30)4-3(5(1)23-29)19-26(20-4)22-8(28)10(14,15)16/h17,30H,(H,21,27)(H,22,28)/b24-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJYFHTTUXCJU-UMDHDWCXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=NN(N=C3C(=NO)C1=NN(N2)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(C3=NN(N=C3/C(=N\O)/C1=NN(N2)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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